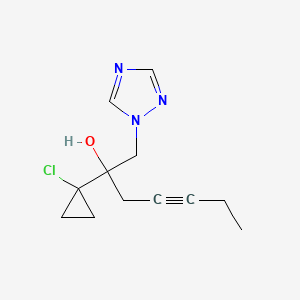
6-(1-Chlorocyclopropyl)-6-hydroxy-7-(1,2,4triazol-1-yl)3-heptine
Cat. No. B8044431
M. Wt: 253.73 g/mol
InChI Key: QWOZLSWZRKWIME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05760067
Procedure details


89.7 ml (021 mol) of n-butyllithium in hexane are added at -40° C., with stirring and under a nitrogen atmosphere, to a solution of 22.5 g (0.1 mol) of 4-(1-chlorocyclopropyl)4hydroxy-5-(1,2,4-triazol-1-yl)1-pentine in 350 ml of liquid ammonia. After the end of the addition, stirring is continued initially at from -30° C. to -40° C. for 1 hour, and then a solution of 17.2 g (0.11 mol) of ethyl iodide in 20 ml of absolute tetrahydrofuran is added dropwise. The reaction mixture is subsequently stirred under ammonia reflux. For working up, the ammonia is evaporated off, ethyl acetate and water are added to the residue, and the organic phase is separated off, dried over sodium sulphate and concentrated under reduced pressure. This gives 25 g of a product which consists to the extent of 85.3% of 6-(1-chlorocyclopropyl)-6-hydroxy-7-(1,2,4-triazol-1-yl)-3-heptine. Recrystallization from ethanol gives 6-(1-chlorocyclopropyl)-6-hydroxy-7-(1,2,4triazol-1-yl)3-heptine in the form of a solid of melting point 83°-84° C. ##STR63##


Name
4-(1-chlorocyclopropyl)4hydroxy-5-(1,2,4-triazol-1-yl)1-pentine
Quantity
22.5 g
Type
reactant
Reaction Step Two


[Compound]
Name
liquid
Quantity
350 mL
Type
solvent
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2]CC.[Cl:6][C:7]1([C:10]([OH:20])([CH2:14][N:15]2[CH:19]=[N:18][CH:17]=[N:16]2)[CH2:11][C:12]#[CH:13])[CH2:9][CH2:8]1.N.C(I)C>CCCCCC.O1CCCC1>[Cl:6][C:7]1([C:10]([OH:20])([CH2:14][N:15]2[CH:19]=[N:18][CH:17]=[N:16]2)[CH2:11][C:12]#[C:13][CH2:1][CH3:2])[CH2:8][CH2:9]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
89.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Two
|
Name
|
4-(1-chlorocyclopropyl)4hydroxy-5-(1,2,4-triazol-1-yl)1-pentine
|
|
Quantity
|
22.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1(CC1)C(CC#C)(CN1N=CN=C1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
[Compound]
|
Name
|
liquid
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
17.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)I
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the end of the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture is subsequently stirred under ammonia
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ammonia is evaporated off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
ethyl acetate and water are added to the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase is separated off
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from ethanol
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1(CC1)C(CC#CCC)(CN1N=CN=C1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
